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Compound of Interest

Compound Name: 4-Amino-2,2-dimethylbutanoic acid

Cat. No.: B158233

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-2,2-dimethylbutanoic acid, a non-
proteinogenic B-amino acid. It covers its physicochemical properties, potential synthetic routes,
and hypothesized biological activities, offering a foundational resource for its further
investigation and application in drug discovery and development.

Physicochemical Properties

4-amino-2,2-dimethylbutanoic acid, with the chemical formula C6H13NO2, is a derivative of
butanoic acid featuring an amino group at the fourth carbon and two methyl groups at the
second carbon.[1] A summary of its key computed physicochemical properties is presented
below.
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Property Value Source
Molecular Formula C6H13NO2 PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
4-amino-2,2-dimethylbutanoic
IUPAC Name ) PubChem[1]
acid
CAS Number 138146-22-2 PubChem[1]
Topological Polar Surface Area  63.3 A2 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor
2 PubChem
Count
Rotatable Bond Count 3 PubChem
XLogP3-AA -2.2 PubChem[1]

Synthesis and Experimental Protocols

The synthesis of 3-amino acids like 4-amino-2,2-dimethylbutanoic acid is of significant
interest due to their roles as building blocks for pharmaceuticals and bioactive peptides.[2]
While a specific, documented synthesis for 4-amino-2,2-dimethylbutanoic acid is not readily
available in public literature, a plausible retro-synthetic approach can be conceptualized based
on established methods for 3-amino acid synthesis. Common strategies include conjugate
additions, Mannich-type reactions, and homologations of a-amino acids.[3]

A potential synthetic route could involve the Michael addition of a nitrogen nucleophile to a
suitably substituted a,B-unsaturated ester.

Hypothetical Experimental Protocol: Synthesis via Michael Addition

o Preparation of the Michael Acceptor: Di-tert-butyl malonate is reacted with paraformaldehyde
and piperidine to yield diethyl methylidenemalonate.

e Michael Addition: The resulting a,3-unsaturated ester is then subjected to a Michael addition
with a suitable nitrogen source, such as ammonia or a protected amine, to introduce the
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amino group.

o Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic or basic
conditions, followed by decarboxylation upon heating to yield the desired 3-amino acid.

« Purification: The final product is purified using techniques such as recrystallization or column
chromatography.

The workflow for this hypothetical synthesis is illustrated in the diagram below.
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A potential synthetic workflow for 4-amino-2,2-dimethylbutanoic acid.

Biological Activity and Potential Sighaling Pathways
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As a structural analog of y-aminobutyric acid (GABA), 4-amino-2,2-dimethylbutanoic acid is
hypothesized to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter
in the central nervous system (CNS), and its receptors are established targets for a wide range
of therapeutics.[4] GABA receptors are broadly classified into GABAA and GABAB subtypes.[4]

Hypothesized Mechanism of Action

Given its structure, 4-amino-2,2-dimethylbutanoic acid may act as a GABAB receptor
agonist. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the
inhibition of adenylyl cyclase and a decrease in cyclic AMP (CAMP) levels, ultimately causing
neuronal hyperpolarization and reduced excitability.[4] This mechanism is central to the
therapeutic effects of GABAB agonists like baclofen, which are used to treat conditions such as

spasticity.[5][6]

The potential interaction of 4-amino-2,2-dimethylbutanoic acid with the GABAB receptor and
the subsequent downstream signaling cascade is depicted in the following diagram.
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Hypothesized GABAB receptor signaling pathway.

Potential Therapeutic Applications

If 4-amino-2,2-dimethylbutanoic acid is confirmed as a GABAB receptor agonist, it could be
investigated for therapeutic applications similar to other compounds in this class. These include
the treatment of gastroesophageal reflux disease (GERD) by inhibiting transient lower
esophageal sphincter relaxations, as well as neurological and psychiatric disorders.[5][6]
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Further research, including binding assays and functional studies, is necessary to validate this
hypothesis and determine the compound's potency and selectivity.

Conclusion

4-amino-2,2-dimethylbutanoic acid represents an intriguing molecule for further scientific
exploration. Its structural similarity to GABA suggests a potential role as a neuromodulatory
agent, warranting investigation into its pharmacological profile. The synthetic pathways and
hypothesized mechanism of action outlined in this guide provide a framework for future
research aimed at elucidating the therapeutic potential of this and related 3-amino acids. The
development of efficient and stereoselective synthetic methods will be crucial for accessing
sufficient quantities of this compound for in-depth biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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